2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
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Overview
Description
2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, a methylsulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-cyano-6-(methylsulfanyl)pyrimidine with 2-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the cyano group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the nitrophenyl group can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- **2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H12N6O3S2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H12N6O3S2/c1-24-12-8(6-15)13(19-14(16)18-12)25-7-11(21)17-9-4-2-3-5-10(9)20(22)23/h2-5H,7H2,1H3,(H,17,21)(H2,16,18,19) |
InChI Key |
FHEZFGLCBGWUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
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